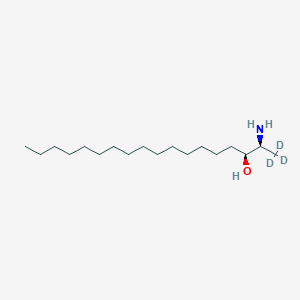

1-deoxy-L-threo-sphinganine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H39NO |

|---|---|

Molecular Weight |

288.5 g/mol |

IUPAC Name |

(2S,3S)-2-amino-1,1,1-trideuteriooctadecan-3-ol |

InChI |

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18-/m0/s1/i2D3 |

InChI Key |

YRYJJIXWWQLGGV-YTOCALDUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]([C@H](CCCCCCCCCCCCCCC)O)N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(C)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-deoxy-L-threo-sphinganine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-deoxy-L-threo-sphinganine-d3, a deuterated analogue of the atypical sphingolipid, 1-deoxysphinganine. This document details its chemical properties, synthesis, and critical application as a stable isotope-labeled internal standard for mass spectrometry-based quantification of 1-deoxysphingolipids. Furthermore, it delves into the pathophysiological roles of its non-deuterated counterpart in diseases such as Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and Type 2 Diabetes Mellitus (T2DM). Experimental protocols for sample preparation and LC-MS/MS analysis are provided, alongside signaling pathways illustrating the cytotoxic effects of 1-deoxysphingolipids.

Introduction

1-deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids. This structural alteration prevents their degradation through the conventional sphingolipid catabolic pathway, leading to their accumulation in various pathological conditions. The endogenous formation of deoxySLs arises from a shift in the substrate specificity of the enzyme serine palmitoyltransferase (SPT), which condenses palmitoyl-CoA with L-alanine instead of L-serine.

This compound is the deuterated form of the L-threo stereoisomer of 1-deoxysphinganine. Its primary utility lies in its role as a highly specific internal standard for the accurate quantification of endogenous 1-deoxysphinganine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that it co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby correcting for variations during sample preparation and analysis.

Chemical Properties and Synthesis

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (2S,3S)-2-aminooctadecan-3-ol-d3 |

| CAS Number | 1246298-32-7[1] |

| Chemical Formula | C₁₈H₃₆D₃NO[1][2] |

| Molecular Weight | 288.53 g/mol [1] |

| Stereochemistry | L-threo (2S,3S)[2] |

Synthesis

A potential synthetic strategy would start from a chiral precursor, such as L-serine, to set the stereochemistry at the C2 position. The synthesis would proceed through the formation of a key intermediate, such as a protected L-threo-3-keto-sphinganine derivative. The deuterium (B1214612) atoms can be introduced at the C1 position via the reduction of a corresponding ester or carboxylic acid precursor using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). The final steps would involve deprotection to yield the target compound.

A general workflow for the synthesis is depicted below:

Biological Significance of 1-Deoxysphingolipids

Elevated levels of 1-deoxysphingolipids are implicated in the pathophysiology of several diseases, most notably Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and Type 2 Diabetes Mellitus (T2DM).

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

HSAN1 is a rare inherited disorder characterized by a progressive loss of sensory and autonomic functions. It is primarily caused by mutations in the SPTLC1 or SPTLC2 genes, which encode subunits of the serine palmitoyltransferase enzyme. These mutations alter the enzyme's substrate specificity, leading to the increased production of 1-deoxysphinganine and 1-deoxymethylsphinganine. The accumulation of these neurotoxic lipids in neurons is a key pathogenic event in HSAN1, leading to neuronal dysfunction and degeneration.

Type 2 Diabetes Mellitus (T2DM)

Several studies have reported elevated plasma levels of 1-deoxysphingolipids in individuals with T2DM and metabolic syndrome. These atypical lipids have been shown to be cytotoxic to pancreatic β-cells, impairing insulin (B600854) secretion and contributing to β-cell dysfunction. Furthermore, 1-deoxysphingolipids may play a role in the development of diabetic neuropathy.

Quantitative Data

The following table summarizes representative quantitative data of 1-deoxysphinganine levels in human plasma from various studies. It is important to note that absolute concentrations can vary depending on the analytical methodology and patient cohort.

| Condition | Analyte | Concentration (µM) | Reference |

| Healthy Controls | 1-deoxysphinganine | 0.06 ± 0.03 | [3] |

| Type 2 Diabetes | 1-deoxysphinganine | 0.11 ± 0.06 | [3] |

| Healthy Controls | 1-deoxysphingosine | 0.12 ± 0.05 | [3] |

| Type 2 Diabetes | 1-deoxysphingosine | 0.24 ± 0.16 | [3] |

| HSAN1 Patients | 1-deoxysphinganine | ~0.2 - 1.2 | [4] |

Experimental Protocols

Sample Preparation: Sphingolipid Extraction from Plasma

This protocol outlines a common method for the extraction of sphingolipids from plasma samples for LC-MS/MS analysis.

Materials:

-

Plasma sample

-

Internal standard solution (containing a known concentration of this compound in methanol)

-

Methanol (B129727) (LC-MS grade)

-

Chloroform (B151607) (LC-MS grade)

-

Deionized water

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Add 500 µL of methanol and vortex for 30 seconds to precipitate proteins.

-

Add 250 µL of chloroform and vortex for 30 seconds.

-

Incubate the mixture on ice for 10 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).

-

Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

-

Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and re-equilibrate at 60% B for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1-deoxysphinganine: Precursor ion [M+H]⁺ (m/z 286.3) → Product ion (e.g., m/z 268.3)

-

This compound: Precursor ion [M+H]⁺ (m/z 289.3) → Product ion (e.g., m/z 271.3)

-

-

Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Signaling Pathways

The accumulation of 1-deoxysphingolipids has been shown to induce cellular stress and apoptosis through various signaling pathways. The following diagrams illustrate the proposed mechanisms of 1-deoxysphingolipid-induced cytotoxicity.

De Novo Synthesis of 1-Deoxysphingolipids

Cytotoxic Effects of 1-Deoxysphingolipids

Conclusion

This compound is an indispensable tool for researchers investigating the role of 1-deoxysphingolipids in health and disease. Its use as an internal standard enables the accurate and precise quantification of these atypical sphingolipids, which is crucial for understanding their metabolism and pathological implications. The growing body of evidence linking elevated 1-deoxysphingolipid levels to HSAN1 and T2DM highlights the importance of continued research in this area. This technical guide provides a foundational resource for scientists and drug development professionals working to unravel the complexities of sphingolipid biology and develop novel therapeutic strategies for associated disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective deuterium labeling of the sphingoid backbone: facile syntheses of 3,4, 5-trideuterio-d-erythro-sphingosine and 3-deuterio-d-erythro-sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx [mdpi.com]

- 4. aminer.cn [aminer.cn]

An In-Depth Technical Guide to 1-deoxy-L-threo-sphinganine-d3: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-deoxy-L-threo-sphinganine-d3, a deuterated analog of an atypical sphingolipid. This document covers its chemical structure, physicochemical properties, and detailed methodologies for its synthesis and use in experimental settings, with a focus on its application in mass spectrometry-based lipidomics and in studying the metabolic and signaling pathways of 1-deoxysphingolipids.

Chemical Structure and Properties

This compound is a saturated 18-carbon chain sphingoid base that is isotopically labeled with three deuterium (B1214612) atoms. Structurally, it is an analog of sphinganine (B43673) that lacks the hydroxyl group at the C1 position. The "L-threo" designation refers to the stereochemistry at the C2 (amino) and C3 (hydroxyl) positions. The deuterium labeling makes it a valuable internal standard for mass spectrometry applications.

The chemical structure of this compound is as follows:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₃₆D₃NO | [1][2][3] |

| Molecular Weight | 288.53 g/mol | [2][3] |

| Exact Mass | 288.322 | [1] |

| CAS Number | 1246298-32-7 | [2][3] |

| Appearance | Powder | [4] |

| Stereochemistry | L-threo (2S, 3S) | [1] |

| Purity | >99% | [1] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. | General Knowledge |

Biological Significance and Applications

1-deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine as its substrate.[5] This results in the formation of 1-deoxysphinganine, which lacks the C1 hydroxyl group characteristic of canonical sphingolipids.[5] This structural difference prevents their degradation by the canonical sphingolipid catabolic pathway, leading to their accumulation in certain pathological conditions.[5]

Elevated levels of 1-deoxysphingolipids have been implicated in several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and non-alcoholic steatohepatitis. Their accumulation is believed to exert cytotoxic effects, disrupt membrane integrity, and interfere with cellular signaling pathways.[6]

This compound serves as a crucial tool for researchers studying the roles of these atypical lipids. Its primary applications include:

-

Internal Standard for Mass Spectrometry: Due to its structural similarity to endogenous 1-deoxysphinganine and its distinct mass, it is an ideal internal standard for accurate quantification of 1-deoxysphingolipids in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Metabolic Tracer: It can be used in metabolic labeling studies to trace the downstream metabolism of 1-deoxysphinganine into more complex 1-deoxyceramides and other derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Protocol for the Stereoselective Synthesis of this compound

The synthesis of this compound involves a multi-step process that requires careful control of stereochemistry and the introduction of deuterium atoms. The following is a generalized protocol based on established methods for the synthesis of sphingolipid analogs.[2][3]

Materials:

-

L-serine methyl ester hydrochloride

-

Appropriate protecting group reagents (e.g., Boc anhydride, TBDMS-Cl)

-

Grignard reagent (e.g., pentadecylmagnesium bromide)

-

Deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄)

-

Oxidizing agent (e.g., Dess-Martin periodinane)

-

Deprotection reagents (e.g., trifluoroacetic acid, TBAF)

-

Anhydrous solvents (THF, DCM, Methanol)

-

Reagents for purification (silica gel for column chromatography)

Methodology:

-

Protection of L-serine derivative: The amino and hydroxyl groups of an L-serine derivative are protected to prevent unwanted side reactions.

-

Chain elongation: The protected serine derivative is reacted with a long-chain Grignard reagent, such as pentadecylmagnesium bromide, to introduce the C15 alkyl chain.

-

Stereoselective reduction: The resulting ketone is stereoselectively reduced to a hydroxyl group with the desired threo configuration. This is a critical step to establish the correct stereochemistry.

-

Introduction of Deuterium: The terminal methyl group is introduced using a deuterated reagent. This can be achieved through various synthetic strategies, such as the reduction of a terminal aldehyde with a deuterated reducing agent like sodium borodeuteride (NaBD₄).

-

Deprotection: All protecting groups are removed to yield the final product, this compound.

-

Purification: The final compound is purified using techniques such as silica (B1680970) gel column chromatography to ensure high purity.

Quantification of 1-deoxysphingolipids in Biological Samples using LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the quantification of endogenous 1-deoxysphinganine in biological matrices.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

This compound (internal standard)

-

Organic solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)

-

LC-MS/MS system equipped with a C18 reverse-phase column

Methodology:

-

Sample Preparation and Lipid Extraction:

-

Thaw the biological sample on ice.

-

Add a known amount of this compound internal standard to the sample.

-

Perform lipid extraction using a modified Bligh-Dyer or Folch method.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).[7]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the lipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water/acetonitrile/formic acid and isopropanol/acetonitrile/formic acid).

-

Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the analyte and the internal standard should be monitored.[8]

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous 1-deoxysphinganine and the this compound internal standard.

-

Calculate the concentration of the endogenous analyte by comparing its peak area ratio to the internal standard against a calibration curve.

-

In Vitro Ceramide Synthase Activity Assay

This assay measures the activity of ceramide synthases (CerS), which N-acylate sphingoid bases.

Materials:

-

Cell or tissue homogenates containing ceramide synthases

-

This compound (as a substrate)

-

Fatty acyl-CoA (e.g., palmitoyl-CoA)

-

Assay buffer

-

LC-MS/MS system

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing the cell/tissue homogenate, assay buffer, and fatty acyl-CoA.

-

Initiate the reaction by adding this compound.

-

Incubate the reaction at 37°C for a defined period.[9]

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).

-

Perform lipid extraction as described in section 3.2.

-

-

LC-MS/MS Analysis:

-

Analyze the lipid extract by LC-MS/MS to quantify the formation of the deuterated 1-deoxyceramide product.[10]

-

Cellular Uptake and Metabolism Studies

This protocol describes how to study the uptake and subsequent metabolism of this compound in cultured cells.

Materials:

-

Cultured cells

-

This compound

-

Cell culture medium

-

LC-MS/MS system

Methodology:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with a known concentration of this compound for various time points.

-

-

Cell Harvesting and Lipid Extraction:

-

At each time point, wash the cells with PBS to remove excess compound.

-

Harvest the cells and perform lipid extraction as described in section 3.2.

-

-

LC-MS/MS Analysis:

-

Analyze the lipid extracts by LC-MS/MS to quantify the intracellular levels of this compound and its deuterated metabolites (e.g., d3-1-deoxyceramides).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving 1-deoxysphingolipids and a typical experimental workflow for their study.

De Novo Sphingolipid and 1-Deoxysphingolipid Biosynthesis Pathway

This diagram illustrates the parallel biosynthesis pathways of canonical sphingolipids and atypical 1-deoxysphingolipids.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 6. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1-Deoxysphingolipids in Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is an autosomal dominant neurodegenerative disorder characterized by progressive sensory loss, debilitating pain, and ulcerations, primarily affecting the lower limbs. The molecular basis of HSAN1 lies in mutations within the genes encoding subunits of the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting step in sphingolipid biosynthesis. These mutations alter the enzyme's substrate specificity, leading to the erroneous production of a class of atypical and neurotoxic lipids: the 1-deoxysphingolipids (deoxySLs). Unlike their canonical counterparts, deoxySLs lack a C1 hydroxyl group, a feature that renders them resistant to canonical degradation pathways and prevents their incorporation into complex sphingolipids. Their subsequent accumulation is the central driver of cellular toxicity and neuronal death in HSAN1. This guide provides an in-depth examination of the biochemical synthesis of deoxySLs, their multifaceted role in cellular pathophysiology, the experimental models used to study their effects, and the therapeutic strategies developed to mitigate their production.

Biochemical Basis of 1-Deoxysphingolipid Formation in HSAN1

The canonical function of the serine palmitoyltransferase (SPT) enzyme complex is to catalyze the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor for all canonical sphingolipids.[1] The SPT holoenzyme is composed of three main subunits: SPTLC1, SPTLC2, and SPTLC3.[2][3]

In HSAN1, missense mutations in the SPTLC1 and SPTLC2 genes cause a paradigm shift in the enzyme's substrate preference.[2][4][5] The mutant enzyme exhibits an increased affinity for L-alanine over its canonical substrate, L-serine.[6][7][8] This catalytic promiscuity results in the condensation of palmitoyl-CoA with L-alanine, producing 1-deoxysphinganine (doxSA), the parent compound for all 1-deoxysphingolipids.[2][3][8] Because these lipids lack the C1-hydroxyl group, they cannot be phosphorylated or further metabolized into complex sphingolipids, nor can they be degraded by the canonical sphingolipid catabolic pathway, leading to their toxic accumulation.[7][8]

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. deaterfoundation.org [deaterfoundation.org]

- 3. academic.oup.com [academic.oup.com]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Oral L-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1. | Semantic Scholar [semanticscholar.org]

- 7. SPTLC1 variants associated with ALS produce distinct sphingolipid signatures through impaired interaction with ORMDL proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

The Vicious Cycle: Elevated 1-Deoxysphingolipids as a Key Player in Type 2 Diabetes Pathogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emerging evidence has solidified the critical link between elevated levels of 1-deoxysphingolipids (1-deoxySLs) and the development and progression of type 2 diabetes (T2DM). These atypical, cytotoxic sphingolipids, formed as byproducts of serine palmitoyltransferase (SPT) activity, are not merely biomarkers but are now understood to be active contributors to the pathophysiology of T2DM, particularly through their detrimental effects on pancreatic β-cell function and survival. This technical guide provides a comprehensive overview of the current understanding of the role of 1-deoxySLs in T2DM, including quantitative data on their levels in various patient populations, detailed experimental protocols for their measurement, and an exploration of the molecular signaling pathways through which they exert their toxicity. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of T2DM and identify novel therapeutic targets.

Introduction: The Rise of a Novel Biomarker and Pathogenic Mediator

For decades, the pathophysiology of T2DM has been primarily attributed to insulin (B600854) resistance and subsequent β-cell dysfunction. However, recent research has unveiled a novel class of lipids, the 1-deoxysphingolipids, that are significantly elevated in individuals with metabolic syndrome, prediabetes, and overt T2DM.[1][2][3][4] Unlike canonical sphingolipids, 1-deoxySLs lack a hydroxyl group at the C1 position, a structural feature that renders them resistant to degradation and prone to accumulation.[5] This accumulation has been shown to be cytotoxic, particularly to the insulin-producing β-cells of the pancreas, suggesting a causal role in the progression of T2DM.[5]

Quantitative Insights: 1-Deoxysphingolipid Levels in Health and Disease

Multiple clinical studies have consistently demonstrated a strong positive correlation between plasma concentrations of 1-deoxysphinganine (m18:0) and 1-deoxysphingosine (m18:1) and the presence and risk of developing T2DM. The following tables summarize the key quantitative findings from these studies.

Table 1: Plasma 1-Deoxysphinganine (1-deoxySA) Levels in Different Patient Cohorts

| Study Cohort | N | Mean 1-deoxySA (nmol/L) ± SD/SEM or Median [IQR] | p-value vs. Healthy/Control | Reference |

| Othman et al. (2015) | [1] | |||

| No Incident T2DM | 70 | 110.1 ± 41.5 | - | |

| Incident T2DM | 32 | 148.9 ± 61.9 | < 0.01 | |

| Mwinyi et al. (2017) | [3][6] | |||

| No Incident T2DM | 354 | 89.6 [68.3-116.8] | - | |

| Incident T2DM | 251 | 110.2 [83.9-146.4] | < 0.001 |

Table 2: Plasma 1-Deoxysphingosine (1-deoxySO) Levels in Different Patient Cohorts

| Study Cohort | N | Mean 1-deoxySO (nmol/L) ± SD/SEM or Median [IQR] | p-value vs. Healthy/Control | Reference |

| Othman et al. (2015) | [1] | |||

| No Incident T2DM | 70 | 60.2 ± 22.8 | - | |

| Incident T2DM | 32 | 81.3 ± 36.4 | < 0.01 | |

| Mwinyi et al. (2017) | [3][6] | |||

| No Incident T2DM | 354 | 55.4 [41.7-74.2] | - | |

| Incident T2DM | 251 | 67.5 [50.4-91.8] | < 0.001 |

These data clearly illustrate that elevated plasma 1-deoxySLs are a consistent feature in individuals who develop T2DM, with significant increases observed even in the pre-diabetic state.[1][3] This suggests their potential as early predictive biomarkers for the disease.

Experimental Protocols: Accurate Measurement of 1-Deoxysphingolipids

The accurate quantification of 1-deoxySLs in biological matrices is crucial for both research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Plasma Sample Preparation for LC-MS/MS Analysis

A robust and reproducible sample preparation protocol is essential for accurate LC-MS/MS analysis. The following is a generalized protocol based on common practices in the field.[7][8][9][10]

Detailed Steps:

-

Sample Collection and Storage: Collect whole blood in EDTA-containing tubes. Centrifuge to separate plasma, which should be stored at -80°C until analysis.

-

Internal Standard Spiking: Thaw plasma samples on ice. To a small volume of plasma (e.g., 50 µL), add a known amount of a stable isotope-labeled internal standard (e.g., d7-1-deoxysphinganine). This is critical for accurate quantification, as it corrects for sample loss during preparation and variations in instrument response.

-

Protein Precipitation and Lipid Extraction: Add a cold protein precipitation solvent, such as methanol or isopropanol, to the plasma sample.[8] Vortex vigorously and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation. Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Sample Concentration: Carefully transfer the supernatant containing the lipids to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase used for the LC separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.[11]

-

Mobile Phases: A typical mobile phase system consists of a gradient of an aqueous solvent (A) and an organic solvent (B), both containing a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.[12]

-

Gradient: A gradient elution is employed to effectively separate the different lipid species.

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of 1-deoxySLs.[10]

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting the precursor ion of the analyte of interest in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole for detection. This highly specific technique minimizes interferences and enhances sensitivity.

Signaling Pathways of 1-Deoxysphingolipid-Induced Cytotoxicity

The cytotoxic effects of 1-deoxySLs are a result of their interference with key cellular processes, ultimately leading to apoptosis, particularly in pancreatic β-cells.

Biosynthesis of 1-Deoxysphingolipids

The formation of 1-deoxySLs is a deviation from the canonical sphingolipid biosynthesis pathway. The enzyme serine palmitoyltransferase (SPT), which normally condenses serine and palmitoyl-CoA, can also utilize alanine (B10760859) as a substrate, leading to the production of 1-deoxysphinganine.[13]

Cellular Mechanisms of 1-DeoxySL-Induced β-Cell Apoptosis

Elevated intracellular concentrations of 1-deoxySLs trigger a cascade of events that culminate in β-cell death. Key signaling pathways implicated in this process include the activation of JNK and p38 MAPK, and the involvement of the Rho GTPase Rac1.[1]

The accumulation of 1-deoxysphinganine leads to the activation of the small GTPase Rac1, which is a known regulator of cellular stress responses.[14][15] This is followed by the activation of the stress-activated protein kinases (SAPKs), JNK and p38 MAPK.[16][17] These kinases are key mediators of apoptosis in response to various cellular stresses.[18][19] Furthermore, 1-deoxysphinganine has been shown to upregulate the expression of ceramide synthase 5, leading to the formation of 1-deoxy-dihydroceramides, which also contribute to the cytotoxic effects.[5]

Therapeutic Implications and Future Directions

The established link between elevated 1-deoxySLs and T2DM opens up new avenues for therapeutic intervention. Strategies aimed at reducing the production or enhancing the clearance of these cytotoxic lipids could prove beneficial in preventing or treating T2DM. L-serine supplementation has been proposed as a potential therapeutic approach, as it may competitively inhibit the utilization of alanine by SPT, thereby reducing the synthesis of 1-deoxySLs.

Further research is warranted to fully elucidate the complex interplay between 1-deoxySLs, β-cell function, and the broader metabolic dysregulation characteristic of T2DM. The development of specific inhibitors of the atypical activity of SPT could represent a novel and targeted therapeutic strategy. Additionally, longitudinal studies are needed to further validate the utility of 1-deoxySLs as predictive biomarkers and to monitor the efficacy of therapeutic interventions.

Conclusion

The discovery of the role of 1-deoxysphingolipids in the pathogenesis of type 2 diabetes represents a significant advancement in our understanding of this complex metabolic disease. The quantitative data, experimental protocols, and signaling pathway information presented in this guide underscore the importance of these atypical lipids as both biomarkers and therapeutic targets. Continued research in this area holds the promise of novel diagnostic and therapeutic strategies to combat the global epidemic of type 2 diabetes.

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. researchgate.net [researchgate.net]

- 3. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus | PLOS One [journals.plos.org]

- 4. Frontiers | 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceramide synthase inhibition by fumonisin B1 causes accumulation of 1-deoxysphinganine: a novel category of bioactive 1-deoxysphingoid bases and 1-deoxydihydroceramides biosynthesized by mammalian cell lines and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rac1 GTPase, a multifunctional player in the regulation of genotoxic stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ROLE OF RAC-1 DEPENDENT NADPH OXIDASE IN THE GROWTH OF PANCREATIC CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suppression of p38 MAPK and JNK via Akt-mediated inhibition of apoptosis signal-regulating kinase 1 constitutes a core component of the beta-cell pro-survival effects of glucose-dependent insulinotropic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. p38 MAPK inhibits JNK2 and mediates cytokine-activated iNOS induction and apoptosis independently of NF-KB translocation in insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of activating transcription factor 2 by p38 MAP kinase during apoptosis induced by human amylin in cultured pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Toll of 1-Deoxysphingolipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that accumulate in hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2][3][4][5][6][7][8][9][10][11] Unlike canonical sphingolipids, deoxySLs lack a hydroxyl group at the C1 position, a feature that prevents their degradation and leads to their accumulation, causing significant cellular toxicity.[7][12] This guide provides a comprehensive overview of the cellular pathways disrupted by 1-deoxysphingolipid accumulation, with a focus on mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and autophagy. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this area.

Core Cellular Pathways Disrupted by 1-Deoxysphingolipid Accumulation

The accumulation of 1-deoxysphingolipids initiates a cascade of detrimental cellular events, primarily centered around organelle stress and dysfunction. The primary affected pathways include mitochondrial bioenergetics, endoplasmic reticulum homeostasis, and the autophagy-lysosomal system.

Mitochondrial Dysfunction

A primary and well-documented consequence of deoxySL accumulation is severe mitochondrial dysfunction.[2][3][4][10][12][13] N-acylated metabolites of 1-deoxysphinganine (doxSA), such as deoxyceramides, localize to the mitochondria.[2][3][5][6][10] This accumulation leads to:

-

Mitochondrial Fragmentation: The morphology of the mitochondrial network is disrupted, leading to smaller, fragmented mitochondria.[2][3][4][5][10][12]

-

Loss of Mitochondrial Membrane Potential: The electrochemical gradient across the inner mitochondrial membrane, crucial for ATP synthesis, is dissipated.[13]

-

Impaired Oxidative Phosphorylation: The function of the electron transport chain is compromised, leading to reduced ATP production.

-

Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria are a major source of ROS, contributing to oxidative stress.[6]

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is another key organelle affected by deoxySL accumulation.[6][12][14][15][16][17] The accumulation of these atypical lipids is thought to disrupt ER homeostasis, leading to the unfolded protein response (UPR). Key events in ER stress induction include:

-

Disruption of Calcium Homeostasis: DeoxySLs can affect ER calcium channels, leading to abnormal calcium handling.[13]

-

Activation of UPR Sensors: The three canonical UPR sensors, PERK, IRE1α, and ATF6, are activated in response to the accumulation of unfolded proteins.

-

Induction of Apoptosis: Prolonged or severe ER stress triggers apoptotic pathways, often through the transcription factor CHOP.[14]

Autophagy and Lysosomal Dysfunction

Autophagy is a cellular recycling process that is activated in response to damaged organelles. DeoxySLs induce autophagy to clear damaged mitochondria and ER.[6][8][15][16] However, this process can become overwhelmed, leading to:

-

Autophagosome Accumulation: An increase in the number of autophagosomes is observed as the cell attempts to clear damaged components.[6][8]

-

Lysosomal Accumulation of DeoxySLs: The non-degradable nature of deoxySLs leads to their accumulation within lysosomes, forming crystalline structures.[6][15][16]

-

Impaired Lysosomal Function: The buildup of these lipid crystals impairs the degradative capacity of lysosomes, leading to a blockage of the autophagy flux.[15][16]

Neurotoxicity and Other Affected Pathways

In neuronal cells, deoxySL accumulation leads to a distinct set of pathological events, contributing to the peripheral neuropathy seen in HSAN1.[1][9][18] These include:

-

Cytoskeletal Disruption: Rapid disruption of the neuronal cytoskeleton has been observed.[1]

-

N-methyl-d-aspartate Receptor (NMDAR) Signaling: DeoxySLs have been shown to target NMDAR signaling, reducing the levels of the GluN2B subunit and postsynaptic density protein 95.[1]

-

NLRP3 Inflammasome Activation: The accumulation of deoxySLs can trigger the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.[6][8]

-

Oxidative Stress: An increase in oxidative stress is a common feature, likely stemming from mitochondrial dysfunction.[19][20][21]

Quantitative Data on 1-Deoxysphingolipid Accumulation

While extensive quantitative data from individual studies is beyond the scope of this guide, the following table summarizes typical concentration ranges of deoxySLs in healthy individuals and those with associated pathologies.

| Condition | Plasma 1-deoxysphinganine (doxSA) Concentration (µM) | Reference |

| Healthy Individuals | 0.1 - 0.3 | [6] |

| HSAN1 Patients | Up to 1.2 | [6] |

| Type 2 Diabetes | Significantly elevated compared to healthy controls | [2][3][4][10] |

| Metabolic Syndrome | Significantly elevated compared to healthy controls |

Experimental Protocols

This section outlines general methodologies for studying the cellular effects of 1-deoxysphingolipid accumulation.

Cell Culture and Treatment

-

Cell Lines: Mouse embryonic fibroblasts (MEFs), primary dorsal root ganglia (DRG) neurons, and human embryonic kidney (HEK293T) cells are commonly used models.

-

Induction of DeoxySL Accumulation:

-

Exogenous Application: Cells can be treated with synthetic 1-deoxysphinganine (doxSA) or other deoxySL species. A typical concentration for inducing cellular effects is 1 µM.[6]

-

Genetic Models: Expression of mutant forms of serine palmitoyltransferase (e.g., SPTLC1C133W) can endogenously increase deoxySL synthesis.[22]

-

Assays for Mitochondrial Function

A variety of fluorescence-based assays can be used to assess mitochondrial health.[23][24][25][26]

| Assay | Principle | Readout |

| Mitochondrial Membrane Potential | JC-1 or TMRM/TMRE dyes accumulate in mitochondria in a potential-dependent manner. | Fluorescence microscopy or flow cytometry. A shift from red to green fluorescence (JC-1) or a decrease in red fluorescence (TMRM/TMRE) indicates depolarization.[23] |

| Mitochondrial ROS | Dyes like MitoSOX Red are oxidized by mitochondrial superoxide, becoming fluorescent. | Fluorescence microscopy or flow cytometry. |

| Oxygen Consumption Rate (OCR) | Measures the rate at which cells consume oxygen, an indicator of oxidative phosphorylation. | Seahorse XF Analyzer. |

| Mitochondrial Biogenesis | Measures the ratio of mitochondrial to nuclear-encoded proteins. | Western blotting or qPCR.[24] |

Analysis of ER Stress Markers

The activation of the UPR can be monitored by examining the expression and modification of key proteins.[17][27][28][29][30]

| Marker | Method | Description |

| Phospho-eIF2α | Western Blot | Increased phosphorylation indicates activation of the PERK pathway.[27][29] |

| XBP1 Splicing | RT-PCR | Splicing of XBP1 mRNA is a marker of IRE1α activation.[27] |

| ATF6 Cleavage | Western Blot | Cleavage of ATF6 to its active form can be detected by a shift in molecular weight. |

| CHOP and GRP78/BiP Expression | Western Blot or qPCR | Increased expression of these proteins is a general indicator of ER stress.[30] |

Detection of Protein Aggregation

Fluorescence-based methods are commonly employed to visualize and quantify protein aggregates in live cells.[31][32][33][34][35]

| Method | Principle |

| AggTag Method | A fluorogenic probe that becomes fluorescent upon binding to protein aggregates.[31] |

| Fluorescence Correlation Spectroscopy (FCS) | Measures the diffusion of fluorescently tagged proteins to detect the formation of larger oligomers and aggregates.[32] |

| Specific Dyes | Dyes like Thioflavin-S or ProteoStat can be used to stain amyloid-like aggregates for detection by flow cytometry or microscopy.[34] |

Conclusion and Future Directions

The accumulation of 1-deoxysphingolipids triggers a complex and interconnected series of pathogenic events, with mitochondrial dysfunction and ER stress at the core of their cytotoxicity. The subsequent induction of a stalled autophagy-lysosomal pathway further exacerbates cellular damage. Understanding these intricate pathways is paramount for the development of therapeutic strategies for diseases such as HSAN1 and diabetic neuropathy. Future research should focus on identifying the direct molecular targets of deoxySLs within these organelles and exploring therapeutic interventions that can either prevent their formation, enhance their clearance, or mitigate their downstream toxic effects. The experimental frameworks provided in this guide offer a starting point for researchers to further unravel the complexities of 1-deoxysphingolipid-mediated pathology.

References

- 1. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction. - DZNEPUB [pub.dzne.de]

- 6. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Altered plasma serine and 1-deoxydihydroceramide profiles are associated with diabetic neuropathy in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. search-library.ucsd.edu [search-library.ucsd.edu]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. caymanchem.com [caymanchem.com]

- 13. Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Deoxysphingolipids Tempt Autophagy Resulting in Lysosomal Lipid Substrate Accumulation: Tracing the Impact of 1-Deoxysphingolipids on Ultra-Structural Level using a Novel Click-Chemistry Detection | bioRxiv [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 18. Role of 1-Deoxysphingolipids in docetaxel neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Oxidative stress increases 1-deoxysphingolipid levels in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. zora.uzh.ch [zora.uzh.ch]

- 22. biorxiv.org [biorxiv.org]

- 23. Mitochondria Function Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. Mitochondrial assays | Abcam [abcam.com]

- 25. signosisinc.com [signosisinc.com]

- 26. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 27. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 28. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 30. researchgate.net [researchgate.net]

- 31. Fluorogenic detection of protein aggregates in live cells using the AggTag method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Video: Detection of Protein Aggregation using Fluorescence Correlation Spectroscopy [jove.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Screening Protein Aggregation in Cells Using Fluorescent Labels Coupled to Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 35. Shedding new light on protein aggregates and the diseases they cause | Technology Networks [technologynetworks.com]

1-deoxy-L-threo-sphinganine-d3 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the certified reference material, 1-deoxy-L-threo-sphinganine-d3. This deuterated sphingolipid analogue serves as a crucial internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices through mass spectrometry-based techniques.

Compound Information

| Parameter | Value |

| Compound Name | This compound |

| Synonyms | (2S,3S)-2-aminooctadecane-3-ol-d3, 1-deoxy-L-threo-safingol-d3 |

| CAS Number | 1246298-32-7[1][2][] |

| Molecular Formula | C₁₈H₃₆D₃NO[1][2] |

| Formula Weight | 288.53 g/mol [2] |

| Exact Mass | 288.322[1] |

| Purity | >99%[1] |

| Storage Temperature | -20°C[1] |

| Stability | 1 Year[1] |

Analytical Data

The following tables summarize the quantitative data obtained from the analysis of this compound.

Table 2.1: Chromatographic Purity

| Test | Method | Specification | Result |

| HPLC Purity | See Protocol 3.1 | ≥98.0% | 99.7% |

Table 2.2: Mass Spectrometry Data

| Test | Method | Specification | Result |

| Mass Spectrum | See Protocol 3.2 | Conforms to structure | Conforms |

| Isotopic Purity | See Protocol 3.2 | ≥95% | 98.9% (d3) |

Table 2.3: Spectroscopic Data

| Test | Method | Specification | Result |

| ¹H NMR Spectrum | See Protocol 3.3 | Conforms to structure | Conforms |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Detection: Evaporative Light Scattering Detector (ELSD).

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: Sciex QTRAP 6500+ System coupled with a Shimadzu Nexera X2 HPLC.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 289.3

-

Product Ion (Q3): m/z 60.1

-

Collision Energy: 25 eV.

-

Source Temperature: 550°C.

-

Chromatography: As described in Protocol 3.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

-

Solvent: CDCl₃.

-

Frequency: 500 MHz for ¹H NMR.

-

Temperature: 298 K.

-

Data Analysis: MestReNova software.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a reference standard like this compound.

References

An In-depth Technical Guide to the Cytotoxic Effects of 1-Deoxysphingoid Bases In Vitro

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cytotoxic mechanisms of 1-deoxysphingoid bases (deoxySLs), a class of atypical sphingolipids implicated in various pathologies, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2][3][4] This document details the molecular pathways affected by deoxySLs, presents quantitative data from in vitro studies, outlines key experimental protocols, and visualizes complex relationships through signaling and workflow diagrams.

Introduction to 1-Deoxysphingoid Bases

Sphingolipids are essential structural and signaling molecules in eukaryotic cells.[5] Their biosynthesis is initiated by the enzyme serine palmitoyltransferase (SPT), which typically condenses L-serine and palmitoyl-CoA.[6] However, under certain conditions, such as mutations in SPT (as seen in HSAN1) or altered substrate availability (low serine, high alanine), SPT can utilize L-alanine instead of L-serine.[1][2][7] This promiscuous activity leads to the formation of 1-deoxysphinganine (DoxSA), the precursor to the deoxySL family.[4][8]

A critical structural difference distinguishes deoxySLs from canonical sphingolipids: the absence of a hydroxyl group at the C1 position.[3][6] This C1-hydroxyl is essential for their degradation via the canonical catabolic pathway and for their conversion into complex sphingolipids.[3][6] Consequently, deoxySLs cannot be readily broken down, leading to their accumulation within the cell and subsequent cytotoxicity.[6][9]

Mechanisms of 1-Deoxysphingoid Base Cytotoxicity

The accumulation of deoxySLs, including DoxSA and its N-acylated metabolites like 1-deoxydihydroceramides (deoxyDHCer), triggers a cascade of detrimental cellular events.[6][8] While the precise mechanisms are still under investigation, several key pathways have been identified.

-

Organelle Dysfunction: Elevated deoxySLs induce significant stress on the endoplasmic reticulum (ER) and mitochondria.[8] This leads to the collapse of the ER membrane, alterations in mitochondrial shape, and overall organelle dysfunction.[6][8]

-

Cytoskeletal Disruption: DeoxySLs have been shown to interfere with cytoskeleton dynamics.[9][10] Treatment with DoxSA leads to the depolarization of actin patches and a reduction in actin cables, disrupting the organization of F-actin.[6]

-

Autophagy and Lysosomal Impairment: Cells respond to deoxySL-induced organelle damage by initiating autophagy to clear dysfunctional mitochondria (mitophagy) and ER fragments (ER-phagy).[4][8] However, the resulting deoxySL-containing lipid substrates accumulate within lysosomes, impairing their function and leading to cellular starvation.[8]

-

Inflammasome Activation: The accumulation of N-acylated deoxySL metabolites can lead to the formation of intracellular lipid aggregates and crystals. When these crystals enter the lysosomal system in macrophages, they can trigger the activation of the NLRP3 inflammasome, prompting an inflammatory response through the release of interleukins like IL-1β.[4]

-

Inhibition of Cell Migration and Endocytosis: DeoxySLs, particularly 1-deoxydihydroceramides, have been shown to inhibit fibroblast migration in a dose- and time-dependent manner, a potential explanation for the impaired wound healing seen in conditions with elevated deoxySLs.[10] Furthermore, endogenous synthesis of deoxySLs compromises plasma membrane endocytosis and suppresses anchorage-independent growth in cancer cells.[2][7]

Quantitative Data on Cytotoxic Effects

The following table summarizes quantitative data from various in vitro studies investigating the effects of 1-deoxysphingoid bases.

| Compound | Concentration | Cell Type | Observed Effect | Reference |

| 1-Deoxysphinganine (DoxSa) | 4 µM | Yeast (S. cerevisiae) | Disruption of F-actin organization, depolarization of actin patches. | [6] |

| 1-Deoxysphinganine (DoxSa) | 2, 4, 6 µM | Yeast (S. cerevisiae) | Used to test toxicity on cell growth in a spot assay. | [6] |

| 1-Deoxysphinganine (1-deoxySA) | IC50 ≈ 4.8 µM | NIH-3T3 Fibroblasts | Inhibition of cell migration in a scratch assay over 48 hours. | [10] |

| 1-Deoxysphinganine (1-deoxySA) | 0.5 - 1 mM Alanine (to induce synthesis) | HCT116 Cancer Cells | ~50% increase in deoxyDHCer and deoxyCer pools; compromised spheroid formation. | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the impact of deoxySLs. The following diagrams were generated using Graphviz (DOT language).

Caption: Biosynthesis pathway of canonical vs. 1-deoxysphingolipids.

Caption: Proposed cellular cytotoxicity pathway of 1-DeoxySLs.

Caption: General experimental workflow for in vitro DeoxySL cytotoxicity.

Detailed Experimental Protocols

This protocol is adapted from methods used to assess the impact of deoxySLs on fibroblast migration.[10]

-

Cell Seeding: Seed NIH-3T3 fibroblasts (or another adherent cell line of interest) into 6-well plates and culture until a confluent monolayer is formed.

-

Scratch Creation: Using a sterile p200 pipette tip, create a linear "scratch" or wound through the center of the cell monolayer.

-

Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Add fresh culture medium containing the desired concentration of 1-deoxysphinganine (e.g., 0-10 µM) or a vehicle control (e.g., ethanol).

-

Imaging: Immediately after treatment (T=0), acquire images of the scratch at predefined locations using a phase-contrast microscope.

-

Incubation: Incubate the plates under standard cell culture conditions (37°C, 5% CO2).

-

Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 12 or 24 hours) for a total of 48-72 hours.

-

Analysis: Measure the width of the cell-free area at each time point using image analysis software (e.g., ImageJ). Calculate the rate of cell migration or the percentage of wound closure relative to the T=0 baseline. Determine the IC50 for migration inhibition by plotting the wound closure percentage against the log of the deoxySL concentration.

This protocol is based on methods used to observe cytoskeletal disruptions in yeast and mammalian cells.[6]

-

Cell Culture and Treatment: Grow cells on sterile glass coverslips in a multi-well plate. Treat the cells with the desired concentration of DoxSa (e.g., 4 µM) or vehicle control for a specified duration (e.g., 1.5-3 hours).

-

Fixation: Gently wash the cells with PBS, then fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash again with PBS and block with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes to reduce non-specific binding.

-

Staining: Incubate the cells with a fluorescently-conjugated phalloidin (B8060827) (e.g., Phalloidin-Atto488) diluted in blocking buffer for 1 hour at room temperature in the dark. Phalloidin specifically binds to F-actin.

-

Nuclear Counterstain (Optional): To visualize nuclei, incubate with a DNA stain like DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.

-

Mounting: Wash the coverslips three times with PBS. Mount them onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores. Analyze for changes in actin stress fibers, cortical actin, and the formation of any abnormal actin aggregates.

This is a general colorimetric protocol to assess the dose-dependent cytotoxicity of deoxySLs on cell proliferation and viability.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the 1-deoxysphingoid base in fresh culture medium. Remove the old medium from the wells and add 100 µL of the treatment or vehicle control medium. Include wells with medium only as a background control.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration to determine the CC50 (concentration causing 50% cytotoxicity).

Conclusion and Future Directions

In vitro studies have conclusively demonstrated that 1-deoxysphingoid bases are cytotoxic to a variety of cell types. Their mechanism of action is multifaceted, involving the disruption of fundamental cellular processes including organelle function, cytoskeletal integrity, autophagy, and membrane dynamics.[6][7][8][10] The inability of the cell to degrade these atypical lipids leads to their accumulation, triggering a cascade of events that culminate in cellular dysfunction and death.

For researchers and drug development professionals, these findings are critical. Understanding the specific pathways perturbed by deoxySLs can aid in the development of therapeutic strategies for diseases like HSAN1 and diabetes-related neuropathies, potentially by targeting SPT to reduce deoxySL synthesis or by finding ways to mitigate their downstream toxic effects. Furthermore, the potent cytotoxic and anti-proliferative properties of deoxySLs suggest they could be explored, with caution, as potential anti-cancer agents, although their neurotoxic side effects remain a significant hurdle.[8] Continued research using the protocols and frameworks outlined in this guide will be essential to fully elucidate the enigmatic role of these dangerous lipids.

References

- 1. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Elucidating the chemical structure of native 1-deoxysphingosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [diposit.ub.edu]

- 6. molbiolcell.org [molbiolcell.org]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. zora.uzh.ch [zora.uzh.ch]

The Natural Landscape of Sphinganine Isomers: A Technical Guide for Researchers

An In-depth Examination of the Occurrence, Biosynthesis, and Biological Significance of L-threo-Sphinganine and its Natural Isomers

Introduction

Sphingolipids, a class of complex lipids characterized by a sphingoid base backbone, are integral components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes. The simplest of these sphingoid bases is sphinganine (B43673), a saturated 18-carbon amino alcohol. While D-erythro-sphinganine is widely recognized as the primary precursor for de novo sphingolipid biosynthesis in most organisms, the natural occurrence and biological roles of its stereoisomers, particularly L-threo-sphinganine, remain a subject of intense investigation. This technical guide provides a comprehensive overview of the natural occurrence of L-threo-sphinganine and its isomers, their biosynthesis, and their involvement in cellular signaling pathways, with a focus on providing researchers, scientists, and drug development professionals with a detailed understanding of this critical area of lipid biology.

Natural Occurrence and Distribution of Sphinganine Isomers

Sphinganine, also known as dihydrosphingosine, exists as four possible stereoisomers due to its two chiral centers (C2 and C3): D-erythro, L-erythro, D-threo, and L-threo.

D-erythro-Sphinganine: The Ubiquitous Precursor

The D-erythro isomer is the most abundant and biologically relevant form of sphinganine found in nature[1]. It is the direct product of the condensation of serine and palmitoyl-CoA and serves as the foundational building block for the vast array of complex sphingolipids in mammals, yeast, and plants.

Phytosphingosine (B30862): A Common Plant and Fungal Variant

In plants and fungi, in addition to D-erythro-sphinganine, 4-hydroxysphinganine, commonly known as phytosphingosine, is a predominant long-chain base[2][3][4]. Phytosphingosine is formed by the hydroxylation of sphinganine and plays a crucial role in the structural integrity of membranes and in stress responses in these organisms[5][6].

Other Naturally Occurring Isomers

Plants exhibit a remarkable diversity of sphingoid long-chain bases (LCBs), including unsaturated and further hydroxylated derivatives of sphinganine[3]. For instance, many plants possess Δ8-unsaturated LCBs, which can exist in both (E)-trans and (Z)-cis configurations[3]. The specific ratios of these isomers can vary significantly between plant species[3].

L-threo-Sphinganine (Safingol): A Synthetic Probe

In contrast to its D-erythro counterpart, there is no significant evidence to suggest that L-threo-sphinganine, also known by the trade name Safingol (B48060), occurs naturally in substantial amounts. It is widely regarded as a synthetic stereoisomer of the endogenous D-erythro-sphinganine[7]. While one study detected the L-threo isomer of sphingosine (B13886) in a preparation from native sphingomyelin, this was attributed to the chemical procedure used and not its natural presence. L-threo-sphinganine has, however, proven to be an invaluable tool in cell biology research, primarily due to its distinct effects on cellular signaling pathways.

Quantitative Distribution of Sphinganine Isomers

The relative abundance of different sphinganine isomers varies significantly across different organisms and even between tissues within the same organism. The following tables summarize available quantitative data on the distribution of these isomers.

| Organism/Tissue | D-erythro-Sphinganine (mol%) | Phytosphingosine (mol%) | Other Isomers (mol%) | Reference |

| Rat Plasma (Male) | ~50% of total free sphingoid bases | - | - | [8] |

| Rat Plasma (Female) | ~93% of total free sphingoid bases | - | - | [8] |

| Corn Shoots | Predominant free long-chain base | Predominant free long-chain base | - | [4][9] |

| Saccharomyces cerevisiae | Present | Present | - | [1] |

| Human Stratum Corneum | Present in ceramides (B1148491) (as sphingosine) | Present in ceramides (as phytosphingosine) | - | [10][11] |

Note: Quantitative data on the precise molar ratios of all four sphinganine stereoisomers in natural sources is limited. The table reflects the general prevalence of the major isomers.

Biosynthesis of Sphinganine Isomers

The biosynthesis of D-erythro-sphinganine is a highly conserved pathway that occurs in the endoplasmic reticulum.

De Novo Biosynthesis of D-erythro-Sphinganine

-

Condensation: The pathway begins with the condensation of the amino acid L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). This step produces 3-ketosphinganine.

-

Reduction: The 3-ketosphinganine is then rapidly reduced to D-erythro-sphinganine by the NADPH-dependent enzyme 3-ketosphinganine reductase.

Formation of Other Natural Isomers

-

Phytosphingosine: In plants and fungi, D-erythro-sphinganine can be hydroxylated at the C4 position by a sphinganine C4-hydroxylase to form phytosphingosine[4][9].

-

Unsaturated Isomers: The double bonds found in other plant sphingoid bases are introduced by specific desaturases that act on sphinganine or its derivatives[3].

Signaling Pathways

While D-erythro-sphinganine primarily serves as a biosynthetic precursor, its isomers and derivatives are potent signaling molecules. The synthetic L-threo-sphinganine has been instrumental in elucidating some of these pathways.

Signaling by L-threo-Sphinganine (Safingol)

L-threo-sphinganine is a known inhibitor of Protein Kinase C (PKC) and the Phosphoinositide 3-kinase (PI3K) pathway[7]. By inhibiting these key pro-survival pathways, safingol can induce autophagy, a cellular self-degradation process, in cancer cells.

Signaling by Naturally Occurring Isomers

-

D-erythro-Sphinganine and its Phosphate: D-erythro-sphinganine can be phosphorylated by sphingosine kinases to form sphinganine-1-phosphate (S1P). While structurally similar to sphingosine-1-phosphate, sphinganine-1-phosphate has distinct signaling roles that are still being elucidated.

-

Phytosphingosine and its Phosphate: Phytosphingosine and its phosphorylated form, phytosphingosine-1-phosphate (PHS1P), are emerging as important signaling molecules in plants and yeast, involved in processes such as programmed cell death and stress responses[5][6][12][13][14]. PHS1P has been shown to regulate the expression of genes involved in mitochondrial respiration in yeast[12][13][14].

Experimental Protocols

The accurate analysis of sphinganine isomers requires specific and sensitive methodologies. The following sections provide an overview of key experimental protocols.

Extraction of Sphingolipids

A common method for extracting total lipids, including sphingolipids, from biological samples is a modified Bligh-Dyer extraction.

Protocol: Total Lipid Extraction from Yeast

-

Cell Lysis: Harvest yeast cells by centrifugation and wash with a cold lysis buffer. Lyse the cells by vortexing with glass beads.

-

Initial Extraction: Mix the cell lysate with a chloroform (B151607)/methanol (B129727)/water/pyridine solution and incubate at 60°C for 2 hours[15].

-

Alkaline Hydrolysis: To remove glycerophospholipids, dissolve the dried lipid extract in methanol containing 0.1 M NaOH and incubate at 30°C for 2 hours. Neutralize the reaction with acetic acid[15].

-

Phase Separation: Add chloroform to induce phase separation. Collect the lower organic phase containing the sphingolipids.

-

Drying and Storage: Evaporate the solvent under a stream of nitrogen and store the lipid extract at -20°C.

Separation and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of sphingolipid isomers.

Protocol: LC-MS/MS Analysis of Sphinganine Isomers

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of sphingoid bases.

-

Mobile Phase: A gradient of methanol and water, both containing a small amount of formic acid and ammonium (B1175870) formate, is commonly employed[15].

-

Chiral Separation: For the separation of stereoisomers, a chiral stationary phase (CSP) column is required. The choice of the specific CSP and mobile phase will depend on the specific isomers being separated and often requires empirical optimization[1][4][16][17]. Polysaccharide-based and macrocyclic glycopeptide columns are common choices for chiral HPLC[16].

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. This involves selecting a specific precursor ion for the analyte of interest and monitoring a specific fragment ion produced upon collision-induced dissociation. This provides high specificity and sensitivity.

-

Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard (e.g., d7-sphinganine) that is added to the sample prior to extraction. A calibration curve is generated using known amounts of the analyte.

-

| Parameter | Setting |

| LC Column | C18 Reversed-Phase (for general separation) / Chiral Stationary Phase (for stereoisomers) |

| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate |

| Mobile Phase B | Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate |

| Gradient | Linear gradient from low to high percentage of Mobile Phase B |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable isotope-labeled sphinganine (e.g., d7-sphinganine) |

Conclusion

The study of sphinganine and its isomers is a dynamic field with significant implications for understanding fundamental cellular processes and for the development of novel therapeutics. While D-erythro-sphinganine is the well-established natural precursor for sphingolipid biosynthesis, the diverse array of other naturally occurring isomers, particularly in plants and fungi, highlights the complexity of sphingolipid metabolism across different kingdoms. The synthetic isomer, L-threo-sphinganine (safingol), has proven to be a powerful pharmacological tool for dissecting signaling pathways, particularly those involved in cancer cell autophagy. Future research, aided by advanced analytical techniques for the precise quantification of all stereoisomers, will undoubtedly uncover new roles for these fascinating molecules in health and disease.

References

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. Sphinganine-Analog Mycotoxins (SAMs): Chemical Structures, Bioactivities, and Genetic Controls | MDPI [mdpi.com]

- 3. Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N, N-dimethyl-D-erythro-sphingosine increases intracellular Ca2+ concentration via Na+-Ca2+-exchanger in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. youtube.com [youtube.com]

Methodological & Application

Application Note: Quantitative Analysis of 1-Deoxysphingolipids in Biological Matrices using 1-deoxy-L-threo-sphinganine-d3 as a Mass Spectrometry Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive protocol for the sensitive and accurate quantification of 1-deoxysphingolipids (deoxySLs), such as 1-deoxysphinganine, in biological samples like plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 1-Deoxy-L-threo-sphinganine-d3 is employed as an internal standard to ensure high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This methodology is critical for researchers, scientists, and drug development professionals studying the role of these atypical sphingolipids in various pathologies, including type 2 diabetes and hereditary sensory and autonomic neuropathy type 1 (HSAN1).

Introduction

1-Deoxysphingolipids are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids.[1] This structural difference prevents their degradation through the canonical catabolic pathway, leading to their accumulation in cells and tissues.[1] The biosynthesis of deoxySLs occurs when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.[2][3] Elevated levels of deoxySLs have been implicated in cellular toxicity and are associated with several diseases, including type 2 diabetes and HSAN1.[2][4][5] Therefore, the accurate quantification of these biomarkers is crucial for understanding disease pathogenesis and for the development of potential therapeutic interventions.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. This compound is an ideal internal standard for the analysis of 1-deoxysphinganine as it shares near-identical physicochemical properties with the analyte, ensuring similar behavior during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

Featured Product

-

This compound

-

Molecular Formula: C₁₈H₃₆D₃NO

-

Formula Weight: 288.53 g/mol

-

Purity: >99%

-

Storage: -20°C

-

Experimental Protocols

Materials and Reagents

-

This compound internal standard

-

1-deoxysphinganine analytical standard

-

LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water

-

Formic acid

-

Ammonium (B1175870) formate

-

Human plasma (or other biological matrix)

-

Protein precipitation solution (e.g., ice-cold methanol)

-

Reversed-phase C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

Sample Preparation

-

Thaw Samples: Thaw plasma samples on ice.

-

Spike with Internal Standard: Add a known concentration of this compound solution in methanol to each plasma sample.

-

Protein Precipitation: Add three volumes of ice-cold methanol to the plasma sample.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium formate |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate |

| Flow Rate | 0.3 mL/min |